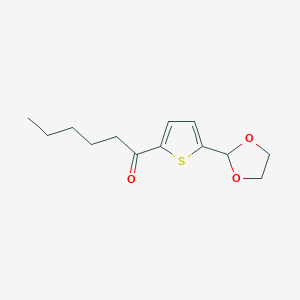

5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone

Description

5-(1,3-Dioxolan-2-yl)-2-thienyl pentyl ketone (CAS: 898771-88-5) is a sulfur-containing organic compound with the molecular formula C₁₃H₁₈O₃S and a molecular weight of 254.35 g/mol . Structurally, it features a thiophene ring substituted with a 1,3-dioxolane group at the 5-position and a pentyl ketone moiety at the 2-position. The dioxolane ring acts as a protecting group for carbonyl functionalities, enhancing stability and modulating solubility . This compound is commercially available (e.g., AK Scientific, 95% purity) but is listed as temporarily out of stock in some supplier catalogs .

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-2-3-4-5-10(14)11-6-7-12(17-11)13-15-8-9-16-13/h6-7,13H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDMATXMXJMFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641875 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-88-5 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids, and the conditions must be carefully controlled to ensure the formation of the desired dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly solvents and catalysts is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The thienyl group can participate in various biochemical pathways, potentially leading to biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a family of dioxolane-functionalized thienyl ketones. Key structural analogs and their distinguishing features include:

Physical and Chemical Properties

- Alkyl Chain Length : Increasing chain length (e.g., pentyl vs. octyl) correlates with higher molecular weight and lipophilicity, impacting solubility and diffusion rates .

- Branched vs. Linear Chains : Branched analogs (e.g., 2-methylpropyl) exhibit lower melting points and altered crystallization behavior compared to linear chains .

Commercial and Research Status

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone (CAS No. 898771-88-5) is a compound characterized by its unique structure, which includes a dioxolane ring and a thienyl moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18O3S

- Molecular Weight : 254.35 g/mol

- Structural Features :

- A dioxolane ring that may enhance solubility and bioavailability.

- A thienyl group that can interact with biological targets.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within biological systems. The dioxolane moiety may facilitate interactions through hydrogen bonding, while the thienyl group could enhance binding affinity to various enzymes or receptors involved in disease pathways.

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures often exhibit significant antimicrobial activity. In a study evaluating various 1,3-dioxolane derivatives, it was found that many displayed effective antibacterial and antifungal properties against a range of pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Excellent | 625–1250 |

| Staphylococcus epidermidis | Excellent | Not specified |

| Enterococcus faecalis | Moderate | 625 |

| Pseudomonas aeruginosa | Excellent | Not specified |

| Candida albicans | Significant | Not specified |

Table 1: Antimicrobial Activity of Dioxolane Derivatives

The compound was shown to exhibit potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence supporting the anticancer properties of this compound. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through various mechanisms including:

- Inhibition of cell proliferation.

- Induction of oxidative stress.

- Modulation of signaling pathways associated with cancer progression.

Study on Antimicrobial Activity

A recent study synthesized several derivatives of 1,3-dioxolanes and tested them against common bacterial strains. The results indicated that compounds similar to this compound demonstrated significant antibacterial effects:

"All synthesized derivatives exhibited varying degrees of antibacterial activity, with some showing exceptional efficacy against S. aureus and C. albicans" .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of dioxolane-containing compounds. It was reported that these compounds could effectively inhibit the growth of various cancer cell lines:

"Compounds containing the dioxolane structure were found to significantly reduce cell viability in several cancer models, suggesting a promising avenue for therapeutic development" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.